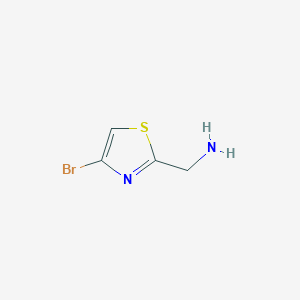

(4-Bromothiazol-2-YL)methanamine

Übersicht

Beschreibung

(4-Bromothiazol-2-YL)methanamine is a useful research compound. Its molecular formula is C4H5BrN2S and its molecular weight is 193.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4-Bromothiazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is primarily recognized for its potential as an enzyme inhibitor and its applications in drug development, particularly targeting neurological and inflammatory diseases. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : Thiazole is brominated using bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile.

- Amination : The brominated product is reacted with an amine, like methylamine, under basic conditions.

- Hydrochloride Formation : The resulting methanamine derivative is treated with hydrochloric acid to yield the hydrochloride salt.

This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly targeting lysyl oxidase (LOX) and LOXL2, which are implicated in tumor progression and extracellular matrix remodeling . Studies have shown that it can inhibit these enzymes, demonstrating increased potency with longer preincubation times .

- Ferroptosis Induction : Recent research indicates that thiazole derivatives can induce ferroptosis, a form of regulated cell death, by targeting specific proteins such as GPX4 . This mechanism highlights its potential in cancer therapeutics.

Case Studies

- Lysyl Oxidase Inhibition : In a study assessing the inhibition of LOX and LOXL2 by various thiazole derivatives, this compound showed equipotent activity against both isoforms. The compound's ability to form stable interactions with the enzyme was crucial for its inhibitory effects .

- Cytotoxicity Assessment : A series of experiments demonstrated that compounds incorporating this compound into their structure exhibited low nanomolar IC50 values against cancer cell lines, indicating high cytotoxicity and potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Bromothiazol-5-yl)methanamine | Structure | Similar enzyme inhibition properties |

| (4-Chlorothiazol-2-yl)methanamine | Structure | Different halogen substitution affects reactivity |

| (4-Methylthiazol-2-yl)methanamine | Structure | Varying electronic properties influence binding |

The presence of the bromine atom in this compound enhances its reactivity compared to chlorinated or methyl-substituted analogs, making it a valuable candidate for further drug development .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom on the thiazole ring undergoes substitution reactions with various nucleophiles, facilitated by transition metal catalysts or bases.

Key Findings :

-

Suzuki couplings with arylboronic acids proceed efficiently under mild conditions, enabling aryl group introduction.

-

Steric hindrance from the methanamine group slightly reduces yields in Buchwald-Hartwig aminations compared to unsubstituted bromothiazoles .

Reactions Involving the Primary Amine Group

The methanamine moiety participates in acylation, alkylation, and condensation reactions.

Mechanistic Insights :

-

Boc protection occurs quantitatively under anhydrous conditions, preserving the thiazole ring’s integrity .

-

Schiff base formation is reversible but favored by electron-withdrawing substituents on the aldehyde.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings expand functionalization at the bromine position.

Optimization Notes :

-

Sonogashira reactions require strict exclusion of oxygen to prevent alkyne polymerization .

-

Stille couplings with arylstannanes exhibit superior regioselectivity compared to Suzuki variants .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions and annulation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, azide (rt, 24 h) | 1,2,3-Triazole-linked thiazole | 88% | |

| Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, NH₄OAc, EtOH (reflux, 5 h) | Bis-thiazole derivative | 45% |

Applications :

Metal-Halogen Exchange Reactions

Lithiation at the bromine position enables further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Halogen-Lithium Exchange | n-BuLi, THF (-78°C), electrophile (e.g., DMF) | 4-Formylthiazol-2-yl-methanamine | 63% |

Challenges :

Eigenschaften

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJOLKBUQYMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.